Enhanced Cytotoxic Activity of Ru(II) Complexes Bearing 3-chloro-6-[4-(1H-pyrazol-1-yl)phenyl]pyridazine vs. 3,5‑Dimethyl Analogs in MCF‑7 Breast Cancer Cells
Ruthenium(II) arene complexes incorporating 3-chloro-6-(1H-pyrazol-1-yl)pyridazine (the core ligand of the target compound) exhibited moderate cytotoxicity against MCF‑7 breast cancer cells, with IC50 values ranging from 39.9 to 59.2 µM [1]. In contrast, the analogous complexes bearing 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine were largely inactive or significantly less potent [1]. This demonstrates that the unsubstituted pyrazole ring in the target ligand confers superior cytotoxic efficacy compared to methyl‑substituted analogs.
| Evidence Dimension | In vitro cytotoxicity against MCF‑7 breast cancer cell line |
|---|---|
| Target Compound Data | IC50 = 39.9–59.2 µM for Ru1, Ru3, Ru5 complexes |
| Comparator Or Baseline | 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine complexes (Ru3-4) showed no significant activity |
| Quantified Difference | >2‑fold lower IC50 values for target ligand‑based complexes |
| Conditions | MCF‑7 human breast adenocarcinoma cells, standard MTT assay |
Why This Matters
The presence of the unsubstituted pyrazole is essential for achieving moderate antiproliferative activity, making this ligand a valuable starting point for structure‑activity optimization in anticancer metallodrug design.
- [1] Kanyora, A. K., Omondi, R. O., Ongoma, P., Omolo, J. O., Welsh, A., Prince, S., ... & Smith, G. S. (2024). Mononuclear η6-arene ruthenium(II) complexes with pyrazolyl–pyridazine ligands: synthesis, CT-DNA binding, reactivity towards glutathione, and cytotoxicity. JBIC Journal of Biological Inorganic Chemistry, 29, 251–264. View Source
